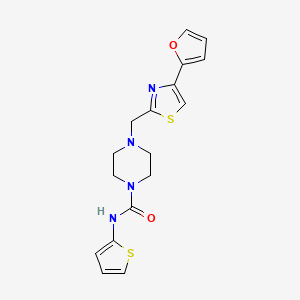

4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Description

4-((4-(Furan-2-yl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine-carboxamide core linked to a thiazole ring substituted with a furan moiety and a thiophene group. This structure combines aromatic heterocycles (thiophene, furan) and a flexible piperazine scaffold, which is common in bioactive molecules targeting neurological or anticancer pathways.

Properties

IUPAC Name |

4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]-N-thiophen-2-ylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S2/c22-17(19-15-4-2-10-24-15)21-7-5-20(6-8-21)11-16-18-13(12-25-16)14-3-1-9-23-14/h1-4,9-10,12H,5-8,11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDWFGCCWYNBJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)NC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a complex organic molecule that integrates various heterocyclic moieties, specifically thiazole, thiophene, and furan. This structural complexity suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound can be represented as . The presence of multiple functional groups enhances its reactivity and interaction with biological targets. The structural features include:

- Thiazole Ring : Contributes to the compound's ability to interact with various biological systems.

- Furan and Thiophene Moieties : These rings can influence the electronic properties, potentially enhancing biological activity.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Thiazole Ring | Essential for biological activity |

| Furan Moiety | Influences electronic properties |

| Thiophene Moiety | Affects interaction with biological targets |

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of Thiazole Derivatives : Utilizing established synthetic routes for heterocyclic compounds.

- Piperazine Modification : Introducing the piperazine moiety to enhance solubility and biological activity.

- Final Coupling Reactions : Combining all components to yield the final product.

Analytical techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

The biological activity of 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is primarily linked to its interaction with various enzymes and receptors. Similar compounds have demonstrated diverse pharmacological effects, including:

- Antitumor Activity : Compounds bearing thiazole rings have shown significant cytotoxic effects against cancer cell lines.

- Anticonvulsant Properties : Some derivatives have been reported to exhibit anticonvulsant effects in animal models.

Case Studies

- Antitumor Activity : A study indicated that thiazole-containing compounds exhibited IC50 values lower than 5 µg/mL against various cancer cell lines, suggesting strong cytotoxic potential .

- Anticonvulsant Properties : Research on thiazole derivatives revealed that certain modifications led to increased anticonvulsant effects, highlighting structure–activity relationships (SAR) that could be beneficial for drug design .

Table 2: Biological Activities and IC50 Values

| Activity Type | Compound Example | IC50 Value (µg/mL) |

|---|---|---|

| Antitumor | Thiazole Derivative | < 5 |

| Anticonvulsant | Modified Thiazole | Varies |

Structure–Activity Relationships (SAR)

The SAR analysis indicates that modifications on the thiazole or thiophene rings significantly affect biological activity. For instance, the introduction of electron-donating groups on the phenyl ring enhances cytotoxicity . Understanding these relationships is crucial for optimizing the design of new therapeutic agents.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its substitution pattern:

- Thiazole-Furan-Thiophene Hybrid: The thiazole ring is substituted at position 4 with a furan-2-yl group, while the piperazine carboxamide is linked to a thiophen-2-yl moiety. This contrasts with analogs such as: A2–A6, A13–A18 (): These feature a 4-oxo-3,4-dihydroquinazolin-2-ylmethyl group instead of the thiazole-furan system. Compounds 11a–11o (): These incorporate urea-linked phenyl-thiazole-piperazine hybrids but lack the furan and thiophene substituents.

Physicochemical Properties

Key properties inferred from analogs:

- Synthesis : The target compound’s synthesis likely involves coupling a furan-substituted thiazole intermediate with a piperazine-carboxamide precursor, analogous to methods in and .

Key Differentiators

- Thiophene vs.

- Furan vs. Quinazolinone: The furan-thiazole system offers a smaller, less planar structure than quinazolinone derivatives, which could reduce off-target effects .

Q & A

Q. Key Methodological Considerations :

- Solvent choice (DMF for polar intermediates, DCM for coupling).

- Purification via column chromatography or recrystallization ().

- Characterization by ¹H/¹³C NMR and HPLC (≥98% purity in ).

Reference :

How can contradictory biological activity data across assays be resolved?

Advanced Research Focus

Contradictions may arise due to:

Q. Resolution Strategies :

- Use orthogonal assays (e.g., enzymatic inhibition + cellular viability).

- Validate with knockout models (e.g., FAAH knockout in ).

- Perform metabolite profiling (LC-MS).

Reference :

What spectroscopic techniques confirm structural integrity?

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign peaks for furan (δ 6.3–7.4 ppm), thiazole (δ 7.5–8.2 ppm), and piperazine (δ 2.5–3.5 ppm) ().

- HPLC : Purity assessment (e.g., 99% in ).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 485 in ).

Reference :

How can metabolic stability of piperazine derivatives be improved?

Q. Advanced Research Focus

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on piperazine ().

- Bioisosteric replacement : Replace piperazine with morpholine or thiomorpholine ().

- Prodrug strategies : Mask labile groups (e.g., acetylated amines).

Reference :

How to optimize coupling of the thiophen-2-yl moiety?

Q. Basic Research Focus

- Coupling agents : EDCI/HOBt in DMF at 60°C ().

- Solvent optimization : DCM for non-polar intermediates.

- Catalytic additives : DIPEA for base-sensitive reactions ().

Yield Comparison :

| Method | Yield | Conditions | Reference |

|---|---|---|---|

| EDCI/HOBt | 39% | DMF, 60°C, 18 h | |

| LiAlH4 | 6% | Reflux, THF | |

| Reference : |

What in vivo imaging techniques track this compound’s distribution?

Q. Advanced Research Focus

- PET Imaging : Radiolabel with ¹¹C (e.g., [¹¹C]DPFC in ).

- Biodistribution analysis : High uptake in FAAH-rich organs (lung, liver) via γ-counting.

- Metabolite resistance : Irreversible binding (>95% in brain homogenates, ).

Reference :

How to design analogues for SAR studies?

Q. Advanced Research Focus

- Substituent variation : Modify furan (e.g., methyl vs. methoxy), thiazole (e.g., 4-fluorophenyl in ).

- Docking studies : Predict binding to targets (e.g., FAAH active site in ).

- Library synthesis : Use parallel synthesis for 10–20 analogues (e.g., ).

Reference :

How to analyze conflicting enzyme inhibition data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.